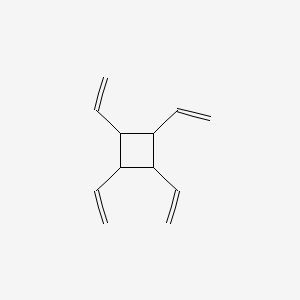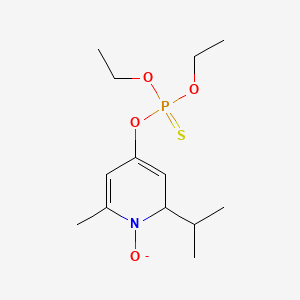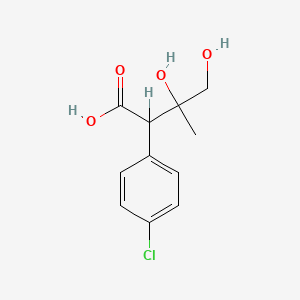
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a dihydroxy-methylbutanoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with a suitable dihydroxy-methylbutanoic acid precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in a solvent like methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
4-Chlorophenylacetic acid: Similar in structure but lacks the dihydroxy-methylbutanoic acid moiety.
2-Chlorophenylacetic acid: Another related compound with a chlorophenyl group but different functional groups.
Uniqueness
2-(4-Chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its dihydroxy-methylbutanoic acid structure differentiates it from other chlorophenyl derivatives, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
81156-94-7 |
|---|---|
分子式 |
C11H13ClO4 |
分子量 |
244.67 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-3,4-dihydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO4/c1-11(16,6-13)9(10(14)15)7-2-4-8(12)5-3-7/h2-5,9,13,16H,6H2,1H3,(H,14,15) |
InChIキー |
WBBWAOMZAYZTEU-UHFFFAOYSA-N |
正規SMILES |
CC(CO)(C(C1=CC=C(C=C1)Cl)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


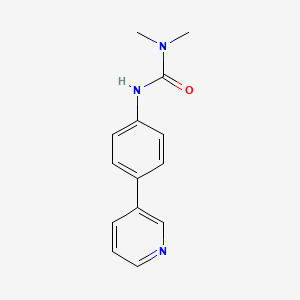
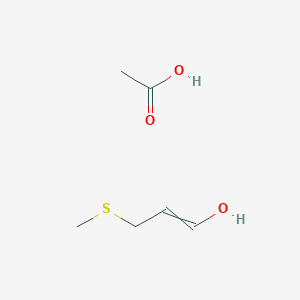
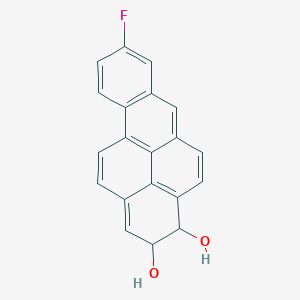
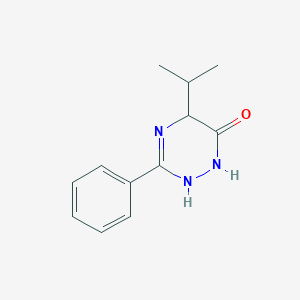
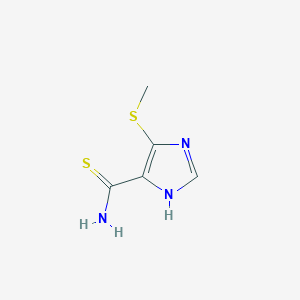
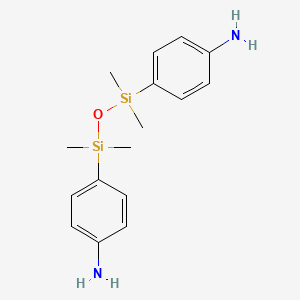
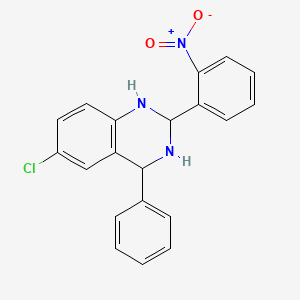

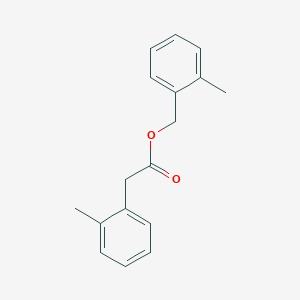
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
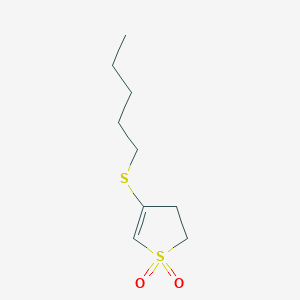
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
